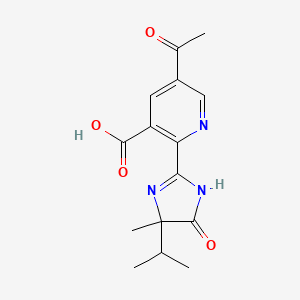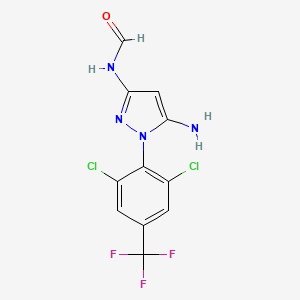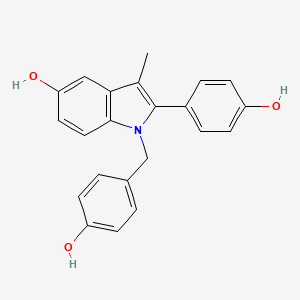
Norepinephrine Tartrate Impurity G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norepinephrine Tartrate Impurity G, also known as 2- (Dibenzylamino)-1- (3,4-dihydroxyphenyl)ethanone, is an impurity of Noradrenaline . Noradrenaline is a direct α-adrenergic receptor stimulator used as an injectable drug for the treatment of critically low blood pressure .
Molecular Structure Analysis
The molecular formula of Norepinephrine Tartrate Impurity G is C22H21NO3 . Its molecular weight is 347.42 .
Chemical Reactions Analysis
The chemical stability of norepinephrine solutions, from which Norepinephrine Tartrate Impurity G is an impurity, has been studied. A fast reversed-phase liquid chromatography method coupled with an ultra-violet detector was developed to assess the chemical stability of norepinephrine solutions .
Aplicaciones Científicas De Investigación
1. Detection and Monitoring
- In Vivo Detection : A study developed a genetically encoded fluorescent sensor for rapid and specific in vivo detection of Norepinephrine (NE) in mouse brain slices, zebrafish, and freely moving mice, highlighting its crucial role in physiological and pathological processes (Feng et al., 2018).
- Neurotransmission Imaging : Another research introduced a fluorescent tracer for NE, enabling imaging of synaptic vesicle content release and offering insights into drug effects on the noradrenergic system (Dunn et al., 2018).
2. Neurophysiological Insights
- Hormonal and Neurotransmitter Role : NE's role as a counterregulatory hormone was demonstrated in a study showing its response to insulin-induced hypoglycemia in children, linking it to growth hormone secretion (Voorhess & Macgillivray, 1984).
- Catecholamine Studies : Early studies like Glowinski & Iversen (1966) laid the groundwork for understanding the distribution and role of NE in the brain (Glowinski & Iversen, 1966).
3. Methodological Advances
- Electrochemical Detection : Research on the electrochemical detection of NE with carbon fiber and diamond microelectrodes has contributed to understanding its release and regulation, useful in studying sympathetic neuroeffector transmission (Dong et al., 2009).
4. Biological Interactions
- Enzymatic Inhibition Studies : The inhibitory effect of NE on lactoperoxidase enzyme was investigated, revealing insights into its biochemical behavior and interaction with enzymes (Şişecioğlu et al., 2010).
5. Central Nervous System Function
- Norepinephrine System in Disorders : A review highlighted the central NE system's role in regulating stress responses, emphasizing its involvement in anxiety and depressive disorders (Goddard et al., 2010).
Safety And Hazards
Propiedades
Número CAS |
13062-58-3 |
|---|---|
Nombre del producto |
Norepinephrine Tartrate Impurity G |
Fórmula molecular |
C22H21NO3 |
Peso molecular |
347.42 |
Apariencia |
Solid powder |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
2-(Dibenzylamino)-3’,4’-dihydroxy-acetophenone Hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)
